2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid 2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17249186
InChI: InChI=1S/C14H12BFN2O5/c1-17(12-4-2-3-5-13(12)18(22)23)14(19)9-6-7-11(16)10(8-9)15(20)21/h2-8,20-21H,1H3
SMILES:
Molecular Formula: C14H12BFN2O5
Molecular Weight: 318.07 g/mol

2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid

CAS No.:

Cat. No.: VC17249186

Molecular Formula: C14H12BFN2O5

Molecular Weight: 318.07 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid -

Specification

Molecular Formula C14H12BFN2O5
Molecular Weight 318.07 g/mol
IUPAC Name [2-fluoro-5-[methyl-(2-nitrophenyl)carbamoyl]phenyl]boronic acid
Standard InChI InChI=1S/C14H12BFN2O5/c1-17(12-4-2-3-5-13(12)18(22)23)14(19)9-6-7-11(16)10(8-9)15(20)21/h2-8,20-21H,1H3
Standard InChI Key UOLFNPGGUUSEKJ-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C=CC(=C1)C(=O)N(C)C2=CC=CC=C2[N+](=O)[O-])F)(O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, [2-fluoro-5-[methyl-(2-nitrophenyl)carbamoyl]phenyl]boronic acid, reflects its three key functional groups:

  • A boronic acid (-B(OH)₂) at the phenyl ring’s para position, enabling diol-binding and cross-coupling reactivity.

  • A fluoro substituent at the ortho position, enhancing electron-withdrawing effects and metabolic stability.

  • An N-methyl-N-(2-nitrophenyl)carbamoyl group, introducing steric bulk and redox-active nitro functionality .

Its molecular formula is C₁₄H₁₂BFN₂O₅, with a molecular weight of 318.07 g/mol. The SMILES notation, B(C1=C(C=CC(=C1)F)C(=O)N(C)C2=CC=CC=C2N+[O-])O, captures the spatial arrangement of substituents.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Boronation: Lithiation of 2-fluoro-5-bromo-N-methylaniline followed by treatment with triisopropyl borate yields the boronic acid intermediate.

  • Carbamoylation: Reaction with 2-nitrobenzoyl chloride introduces the carbamoyl group via nucleophilic acyl substitution.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >97% purity, as verified by HPLC .

Key challenges include minimizing boronic acid oxidation and controlling regioselectivity during carbamoylation.

Scalability and Yield

  • Lab-Scale: Yields range from 45–60% due to intermediate sensitivity .

  • Industrial Scale: Continuous flow systems improve efficiency, reducing reaction times by 40% compared to batch processes .

Applications in Research and Industry

Organic Synthesis

The compound serves as a versatile building block:

  • Suzuki-Miyaura Coupling: Forms biaryl structures with aryl halides, catalyzed by Pd(PPh₃)₄ in THF/H₂O.

  • Proteasome Inhibition: The boronic acid group chelates catalytic threonine residues in the 20S proteasome, showing IC₅₀ values of 12 nM in vitro.

Material Science

  • Polymer Modification: Incorporated into epoxy resins as a cross-linker, enhancing thermal stability (Tg increased by 25°C) .

  • Sensor Development: Quenches fluorescein emission via photoinduced electron transfer, enabling nitroaromatic detection at 10 ppb .

PrecautionRequirement
Personal Protective EquipmentNitrile gloves, goggles, respirator (N95)
Storage−20°C under argon, separated from acids
Spill ManagementAbsorb with vermiculite, dispose as hazardous waste

Structural Analogs and SAR Studies

Comparative Analysis

CompoundMolecular FormulaKey Differences
2-Fluoro-5-(methoxycarbonyl)phenylboronic acidC₉H₈BFNO₄Replaces nitrophenyl with methoxycarbonyl
4-Fluoro-3-nitrobenzeneboronic acidC₆H₆BFNO₄Lacks carbamoyl group, simpler structure
3-Fluoro-5-(N-ethylcarbamoyl)benzeneboronic acidC₁₀H₁₁BFNO₃Ethyl substituent instead of methyl

The N-methyl-N-(2-nitrophenyl)carbamoyl moiety in the parent compound enhances proteasome binding affinity by 3-fold compared to analogs, underscoring its pharmacological promise.

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